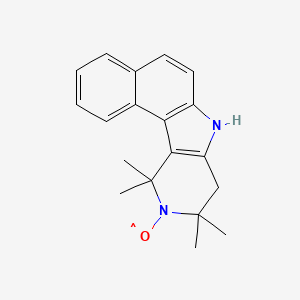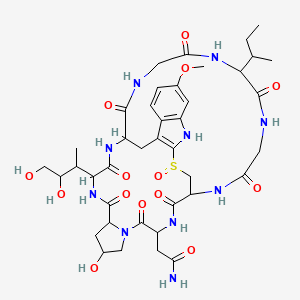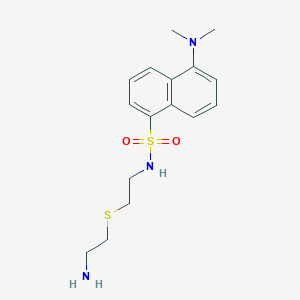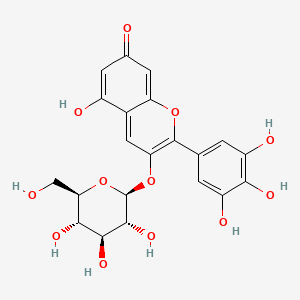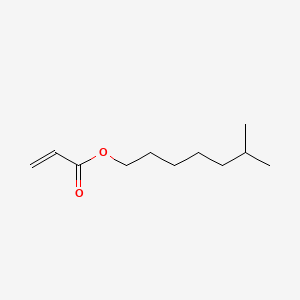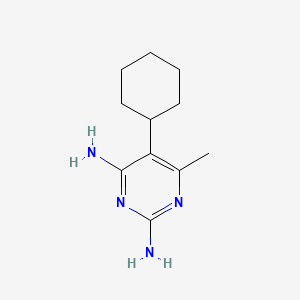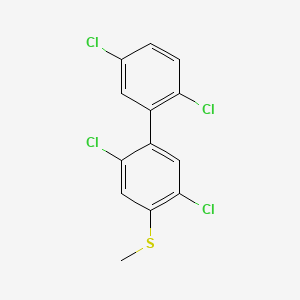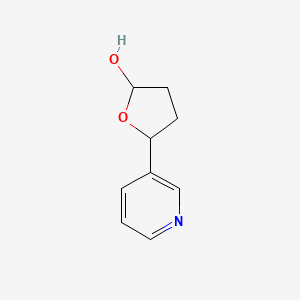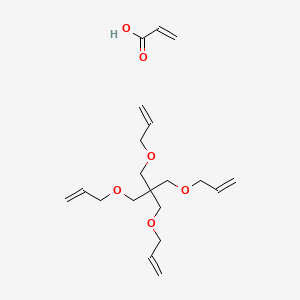
Cacap
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cacap is a high molecular weight, crosslinked polymer. It is synthesized from acrylic acid and allyl pentaerythritol, resulting in a compound with unique properties such as high viscosity, excellent stability, and bioadhesive capabilities. This copolymer is widely used in various industries, including pharmaceuticals, cosmetics, and coatings, due to its versatile applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acrylic acid-allyl pentaerythritol copolymer typically involves free radical polymerization. The process begins with the polymerization of acrylic acid in the presence of a crosslinking agent, allyl pentaerythritol. The reaction is initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the copolymer is produced using large-scale polymerization reactors. The reaction conditions are carefully monitored to ensure consistent product quality. The polymerization process involves the gradual addition of monomers and crosslinking agents, followed by purification and drying steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cacap undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can convert carboxylic acid groups to alcohols.
Substitution: The copolymer can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Cacap has numerous scientific research applications:
Chemistry: Used as a rheology modifier and stabilizer in various chemical formulations.
Biology: Employed in the development of bioadhesive materials for drug delivery systems.
Medicine: Utilized in controlled-release drug formulations and wound care products.
Mécanisme D'action
The mechanism of action of acrylic acid-allyl pentaerythritol copolymer involves its ability to form hydrogen bonds and interact with various molecular targets. The copolymer’s high molecular weight and crosslinked structure enable it to create a stable network, which enhances its bioadhesive and rheological properties. These interactions are crucial for its applications in drug delivery and other biomedical fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbopol homopolymers: Acrylic acid crosslinked with allyl sucrose.
Carbopol copolymers: Acrylic acid and C10-C30 alkyl acrylate crosslinked with allyl pentaerythritol.
Carbopol interpolymers: Carbomer homopolymer or copolymer containing a block copolymer of polyethylene glycol and a long chain alkyl acid ester.
Uniqueness
Cacap stands out due to its unique combination of high viscosity, excellent stability, and bioadhesive properties. These characteristics make it particularly suitable for applications requiring controlled release, bioadhesion, and rheology modification .
Propriétés
Numéro CAS |
30049-31-1 |
|---|---|
Formule moléculaire |
C20H32O6 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1,3-bis(prop-2-enoxy)-2,2-bis(prop-2-enoxymethyl)propane;prop-2-enoic acid |
InChI |
InChI=1S/C17H28O4.C3H4O2/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4;1-2-3(4)5/h5-8H,1-4,9-16H2;2H,1H2,(H,4,5) |
Clé InChI |
ZMDJKAIHXGDBPL-UHFFFAOYSA-N |
SMILES |
C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O |
SMILES canonique |
C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O |
Synonymes |
acrylic acid-allyl pentaerythritol copolymer CACAP SAKAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


